N,N-Bis-(2-ethylthio)-ethylaniline
Description
N,N-Bis-(2-ethylthio)-ethylaniline is a sulfur-containing aniline derivative characterized by two ethylthioethyl substituents attached to the nitrogen atom of the aniline core. The ethylthio (-S-C₂H₅) groups introduce electron-rich sulfur atoms, which can influence electronic properties, solubility, and reactivity. Such compounds are of interest in organic synthesis, materials science, and coordination chemistry due to sulfur's ability to participate in supramolecular interactions (e.g., hydrogen bonding, van der Waals forces) and metal coordination .
Properties
CAS No. |
148932-04-1 |
|---|---|
Molecular Formula |
C14H23NS2 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N,N-bis(2-ethylsulfanylethyl)aniline |
InChI |
InChI=1S/C14H23NS2/c1-3-16-12-10-15(11-13-17-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
OAZZRVDSQIMZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN(CCSCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2-ethylthio)-ethylaniline typically involves the reaction of ethylaniline with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Ethylaniline and ethylthiol.
Catalyst: Commonly used catalysts include acids or bases to promote the reaction.
Reaction Conditions: Elevated temperatures (around 80-100°C) and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-(2-ethylthio)-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-Bis-(2-ethylthio)-ethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Bis-(2-ethylthio)-ethylaniline involves its interaction with specific molecular targets. The ethylthio groups can form bonds with metal ions, making the compound a potential ligand in coordination chemistry. Additionally, the compound’s structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
Spectroscopic Properties
Functional Group Effects on Carbonyl Vibrations
- Phthalimide Derivatives : For N,N-bis-(phthalimidopropyl)-N-propylamine, asymmetric (νₐₛC=O) and symmetric (νₛC=O) carbonyl stretching vibrations occur at 1771–1764 cm⁻¹ and 1710 cm⁻¹ , respectively. These shifts are attributed to electron-withdrawing phthalimide groups .
- Naphthalimide Derivatives : Naphthalimide analogs exhibit similar carbonyl shifts but require trifluoroacetic acid-d (TFA-d) for NMR analysis due to low solubility in organic solvents .
- Thiophosphinoyl Derivatives: N,N-Bis(diphenylthiophosphinoyl)-4-ethylaniline (a structural analog with sulfur and phosphorus) shows distinct bond angles (e.g., C–S–P angles ~105°) and torsional strain due to bulky substituents, which could influence its IR and NMR profiles .
Table 1: Spectroscopic Shifts in Aniline Derivatives
*Estimated based on thioether analogs .
Physical and Chemical Properties
- Ethylbenzylaniline : A liquid with a boiling point of 285°C (at 95 kPa) and density of 1.03 kg/L . Insoluble in water but soluble in oxygenated solvents .
- N,N-Bis(2,3-epoxypropyl)aniline : Epoxy groups enhance reactivity in cross-linking applications but reduce thermal stability compared to sulfur analogs .
- Thiophosphinoyl Derivatives: Exhibit higher molecular weights (e.g., C₃₂H₂₉NP₂S₂) and crystallize in triclinic systems due to steric effects .
Table 2: Physical Properties of Aniline Derivatives
*Estimated based on sulfur-containing analogs .
Structural and Electronic Comparisons
- Steric Effects: Thiophosphinoyl derivatives exhibit bond angles (e.g., C–S–P ~105°) and torsional strain due to bulky substituents, whereas ethylthio groups may introduce less steric hindrance .
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